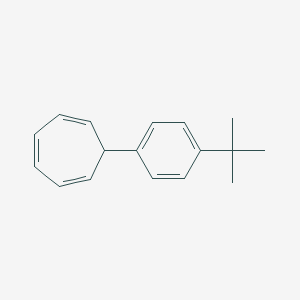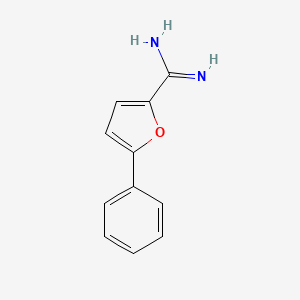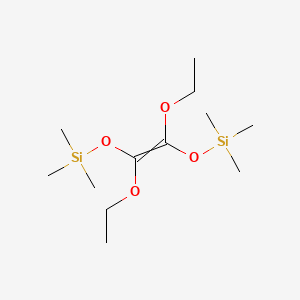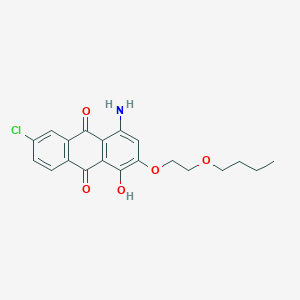
1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one is a complex organic compound characterized by its unique structure and functional groups. This compound belongs to the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine derivatives followed by hydroxylation and tert-butylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazine
- 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperidin-2-one
Uniqueness: 1-tert-Butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one stands out due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
90016-99-2 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-tert-butyl-3-ethyl-4-hydroxy-3,5,5-trimethylpiperazin-2-one |
InChI |
InChI=1S/C13H26N2O2/c1-8-13(7)10(16)14(11(2,3)4)9-12(5,6)15(13)17/h17H,8-9H2,1-7H3 |
InChI Key |
SKTQYXSGUFYUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(CC(N1O)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


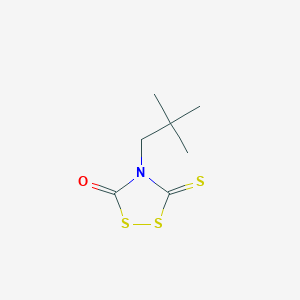
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
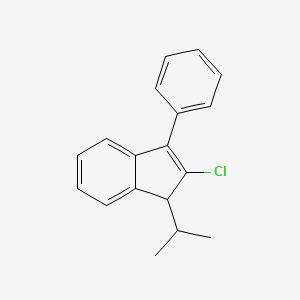
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
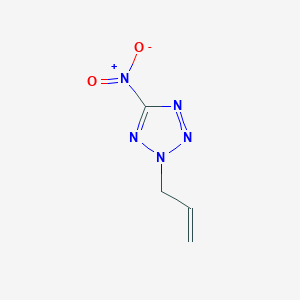

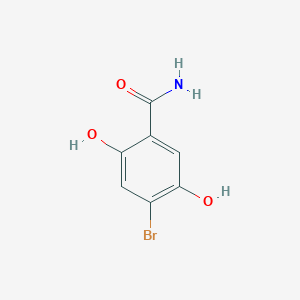
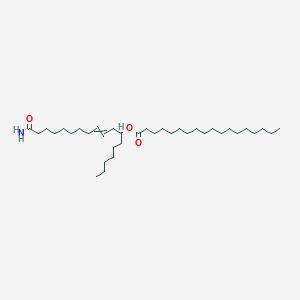
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
